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Compound of Interest

Compound Name: 2-Ethyl-3-nitroquinoline

Cat. No.: B15069625 Get Quote

Foreword: This document provides a comprehensive technical overview of 2-Ethyl-3-
nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and

materials science. Due to a notable scarcity of published experimental data for this specific

molecule, this guide synthesizes information from closely related analogues and established

principles of organic chemistry to predict its properties, reactivity, and potential biological

significance. All predicted data should be treated as hypothetical until validated by empirical

studies.

Molecular and Physicochemical Properties
2-Ethyl-3-nitroquinoline is a derivative of quinoline, a bicyclic heteroaromatic compound. The

presence of an ethyl group at the 2-position and a nitro group at the 3-position significantly

influences its electronic properties and reactivity.

Structural and Basic Chemical Data
While experimental data on the physical properties of 2-Ethyl-3-nitroquinoline are not readily

available in the current literature, its basic molecular identifiers have been established.
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Property Value Source

Molecular Formula C₁₁H₁₀N₂O₂ PubChem

Molecular Weight 202.21 g/mol PubChem

IUPAC Name 2-ethyl-3-nitroquinoline -

CAS Number Not assigned -

Predicted LogP ~2.5 - 3.5 ChemDraw Prediction

Predicted pKa (basic)
~2.0 - 3.0 (for the quinoline

nitrogen)

Based on substituted

quinolines

Predicted Physical Properties
The following physical properties are estimated based on trends observed in similar quinoline

derivatives. These values await experimental confirmation.

Property Predicted Value Rationale

Melting Point 80 - 100 °C

Introduction of polar nitro and

non-polar ethyl groups on the

quinoline core.

Boiling Point > 300 °C
High molecular weight and

polar nature.

Appearance
Pale yellow to yellow

crystalline solid

Typical for nitroaromatic

compounds.

Solubility

Soluble in organic solvents

(e.g., DMSO, DMF,

Chloroform); sparingly soluble

in water.

Aromatic structure with a polar

nitro group.

Proposed Synthesis and Experimental Protocol
A definitive, published synthesis for 2-Ethyl-3-nitroquinoline is not available. However, a

plausible synthetic route can be proposed based on established methodologies for the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15069625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15069625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


synthesis of substituted quinolines and subsequent nitration. A potential two-step process is

outlined below.

Proposed Synthetic Pathway
A logical approach involves the construction of the 2-ethylquinoline core followed by

regioselective nitration. The Friedländer annulation is a classic and versatile method for

quinoline synthesis.

Step 1: Friedländer Annulation Step 2: Nitration

2-aminobenzaldehyde

2-ethylquinoline

Base (e.g., NaOH) or Acid (e.g., p-TsOH) catalyst

butanone 2-ethylquinoline

2-Ethyl-3-nitroquinoline

Nitrating Agent (e.g., HNO3/H2SO4)

Click to download full resolution via product page

Figure 1: Proposed two-step synthesis of 2-Ethyl-3-nitroquinoline.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Ethylquinoline via Friedländer Annulation

Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add butanone

(1.2 eq).

Catalysis: Add a catalytic amount of sodium hydroxide (0.1 eq) or p-toluenesulfonic acid (0.1

eq).

Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and

wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate. Purify the crude product by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield 2-ethylquinoline.

Step 2: Nitration of 2-Ethylquinoline

Reaction Setup: In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 2-

ethylquinoline (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric

acid (1:1 v/v).

Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1-2 hours. The directing effects of

the ethyl group (ortho-, para-directing) and the quinoline nitrogen (meta-directing to the

benzene ring) will influence the regioselectivity. Nitration at the 3-position is anticipated due

to the deactivation of the benzene ring by the protonated quinolinium ion and activation of

the pyridine ring by the ethyl group.

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize

with a saturated solution of sodium bicarbonate. A precipitate should form. Filter the solid,

wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to

obtain pure 2-Ethyl-3-nitroquinoline.

Predicted Chemical Reactivity and Spectral
Properties
The reactivity of 2-Ethyl-3-nitroquinoline is governed by the interplay of the electron-donating

ethyl group and the electron-withdrawing nitro group on the quinoline scaffold.

Reactivity Profile
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 3-position

makes the 2- and 4-positions of the quinoline ring susceptible to nucleophilic attack.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group

using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would provide access to 2-

ethylquinolin-3-amine, a potentially useful building block for further functionalization.
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Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards

electrophilic substitution, especially under acidic conditions where the nitrogen is protonated.

Any substitution would likely occur on the benzene portion of the ring system.

Predicted Spectral Data
Based on data from other nitroquinolines, the following spectral characteristics are anticipated.

[1][2]

Technique Predicted Observations

¹H NMR

Aromatic protons of the quinoline ring (δ 7.5-9.0

ppm), a quartet for the methylene protons of the

ethyl group (δ ~3.0 ppm), and a triplet for the

methyl protons of the ethyl group (δ ~1.4 ppm).

¹³C NMR

Resonances for the quinoline carbons (δ 120-

150 ppm), with the carbon bearing the nitro

group shifted downfield. Resonances for the

ethyl group carbons.

FT-IR (cm⁻¹)

Characteristic peaks for C=C and C=N

stretching in the aromatic ring (1500-1600

cm⁻¹), strong asymmetric and symmetric N-O

stretching of the nitro group (~1530 and ~1350

cm⁻¹), and C-H stretching of the ethyl group

(~2900-3000 cm⁻¹).

Mass Spectrometry (EI)

A molecular ion peak (M⁺) at m/z = 202.

Fragmentation may involve the loss of the nitro

group (NO₂) and cleavage of the ethyl group.

Potential Biological Activity and Signaling Pathways
While no biological studies have been reported for 2-Ethyl-3-nitroquinoline specifically, the

broader class of nitroquinolines has demonstrated significant pharmacological potential.[3][4][5]

Antimicrobial and Anticancer Potential
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Many nitroaromatic compounds exhibit biological activity that is dependent on the bioreduction

of the nitro group to generate reactive nitrogen species, which can induce cellular damage in

pathogens or cancer cells.[3] Quinoline derivatives, on the other hand, are known to intercalate

with DNA and inhibit key enzymes such as topoisomerases.[6] The combination of these two

pharmacophores in 2-Ethyl-3-nitroquinoline suggests a high likelihood of antimicrobial and/or

anticancer properties.

Generalized Signaling Pathway for Nitroaromatic
Compounds
The mechanism of action for many nitroaromatic drugs involves intracellular activation by

nitroreductases.

2-Ethyl-3-nitroquinoline

Nitroreductase

Cellular Uptake

Reactive Nitrogen Species
(e.g., nitroso, hydroxylamino)

Reduction

Cellular Targets
(DNA, Proteins, Lipids)

Damage

Cell_Death

Leads to
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Figure 2: Generalized mechanism of action for nitroaromatic compounds.

Conclusion and Future Directions
2-Ethyl-3-nitroquinoline represents an under-explored molecule with significant potential in

drug discovery and materials science. This guide provides a foundational, albeit predictive,

overview of its chemical properties and potential applications. Future research should prioritize

the following:

Development and optimization of a reliable synthetic route.

Thorough experimental characterization of its physicochemical and spectral properties.

In vitro and in vivo evaluation of its biological activities, particularly as an antimicrobial or

anticancer agent.

The insights provided herein are intended to serve as a catalyst for further investigation into

this promising compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Ethyl-3-nitroquinoline: A Technical Guide for Chemical
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15069625#chemical-properties-of-2-ethyl-3-
nitroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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